Cas no 554404-40-9 (ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate)

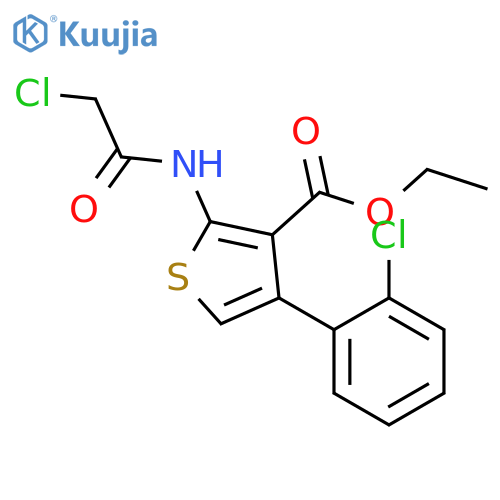

554404-40-9 structure

商品名:ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

CAS番号:554404-40-9

MF:C15H13Cl2NO3S

メガワット:358.239620923996

MDL:MFCD02854004

CID:365807

PubChem ID:2386039

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxylicacid, 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)-, ethyl ester

- 3-Thiophenecarboxylicacid, 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)-, ethyl ester (9CI)

- 2-(2-CHLORO-ACETYLAMINO)-4-(2-CHLORO-PHENYL)-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER

- Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

- Ethyl 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)-3-thiophenecarbo xylate

- EN300-01896

- AKOS000266788

- ethyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate

- BB 0218747

- F9995-1161

- Z56887681

- ethyl2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

- 554404-40-9

- ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

-

- MDL: MFCD02854004

- インチ: InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-10(9-5-3-4-6-11(9)17)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19)

- InChIKey: USUXGYMILPVEBX-UHFFFAOYSA-N

- ほほえんだ: CCOC(C1=C(SC=C1C2=CC=CC=C2Cl)NC(CCl)=O)=O

計算された属性

- せいみつぶんしりょう: 356.9993198g/mol

- どういたいしつりょう: 356.9993198g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 410

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- 密度みつど: 1.404±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (3.5E-3 g/L) (25 ºC),

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F9995-1161-0.5g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 95% | 0.5g |

$158.0 | 2023-09-05 | |

| Life Chemicals | F9995-1161-1g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 95% | 1g |

$263.0 | 2023-09-05 | |

| Life Chemicals | F9995-1161-2.5g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 95% | 2.5g |

$526.0 | 2023-09-05 | |

| Life Chemicals | F9995-1161-10g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 95% | 10g |

$1105.0 | 2023-09-05 | |

| Life Chemicals | F9995-1161-0.25g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 95% | 0.25g |

$95.0 | 2023-09-05 | |

| TRC | E286961-1g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 1g |

$ 275.00 | 2022-06-05 | ||

| Enamine | EN300-01896-10.0g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 100% | 10.0g |

$1224.0 | 2023-07-05 | |

| Enamine | EN300-01896-2.5g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 100% | 2.5g |

$558.0 | 2023-07-05 | |

| Enamine | EN300-01896-5.0g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 100% | 5.0g |

$825.0 | 2023-07-05 | |

| Enamine | EN300-01896-0.25g |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |

554404-40-9 | 100% | 0.25g |

$105.0 | 2023-07-05 |

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

554404-40-9 (ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 624-75-9(Iodoacetonitrile)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬